![molecular formula C22H26N2O3 B2717454 4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941953-18-0](/img/structure/B2717454.png)
4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by a multi-step process that involves the use of several reagents and catalysts.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Protodeboronation
Protodeboronation is a less explored area compared to functionalizing deboronation. However, pinacol boronic esters, including our compound, have been investigated for their protodeboronation potential. This process involves the removal of the boron group from the molecule, leading to the formation of new carbon–hydrogen bonds . Understanding protodeboronation mechanisms can enhance synthetic strategies.
Quinolone Derivatives
The compound’s structure contains a quinoline moiety. Quinolones and their derivatives exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers have synthesized various classes of quinolones, and our compound could contribute to this field . Investigating its pharmacological potential is essential.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been reported to have excellent adme properties .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-13-24-20-11-8-18(14-17(20)7-12-21(24)25)23-22(26)16-5-9-19(10-6-16)27-15(2)3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAXVPHAOUGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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